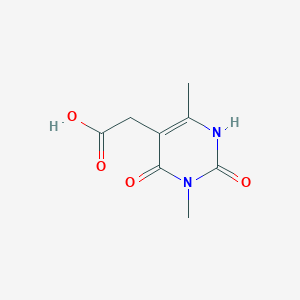
Acid Red 195
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid Red 195, also known as Reactive Red 195, is a synthetic azo dye widely used in the textile industry for dyeing cotton and other cellulosic fibers. It is characterized by its bright red color and high water solubility. The compound is known for its stability and resistance to fading, making it a popular choice for various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acid Red 195 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The process begins with the diazotization of 4-aminobenzenesulfonic acid in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-naphthol-3,6-disulfonic acid under alkaline conditions to form the final dye .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed, and dried before being formulated into various dyeing products .
Analyse Chemischer Reaktionen
Types of Reactions
Acid Red 195 undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone, often used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite and iron powder are commonly used under alkaline conditions.
Substitution: Nucleophilic reagents like hydroxide ions and amines are used under basic conditions.
Major Products Formed
Oxidation: Aromatic acids and aldehydes.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Acid Red 195 has a wide range of applications in scientific research, including:
Wirkmechanismus
The primary mechanism of action of Acid Red 195 involves its interaction with the target substrate, typically through the formation of covalent bonds with hydroxyl groups on the fiber surface. This interaction is facilitated by the presence of reactive groups in the dye molecule, which undergoes nucleophilic substitution reactions with the hydroxyl groups, leading to the formation of stable dye-fiber complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acid Red 1: Another azo dye with similar applications but different chemical structure and properties.
Reactive Red 120: A closely related dye with similar reactivity but different color properties.
Acid Blue 62: A different class of dye with distinct color and chemical properties.
Uniqueness
Acid Red 195 is unique due to its high water solubility, bright red color, and stability under various environmental conditions. Its ability to form stable complexes with cellulosic fibers makes it particularly valuable in the textile industry .
Eigenschaften
CAS-Nummer |
1007172-44-2 |
|---|---|
Molekularformel |
C20H15N4NaO5S |
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
sodium;3-hydroxy-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H16N4O5S.Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;/h2-11,23,25H,1H3,(H,27,28,29);/q;+1/p-1 |
InChI-Schlüssel |
AMXFSZXJWPBXSC-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


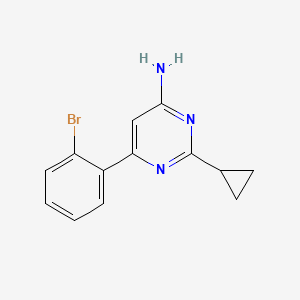

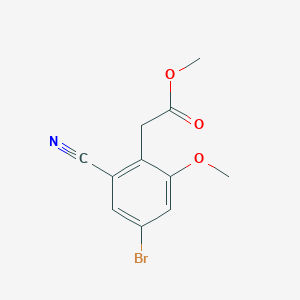
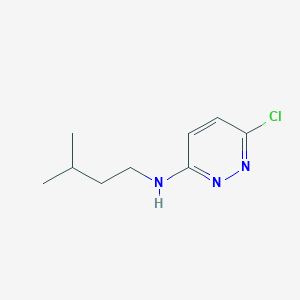
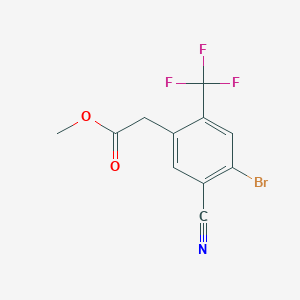


![7-Fluoro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B1489573.png)

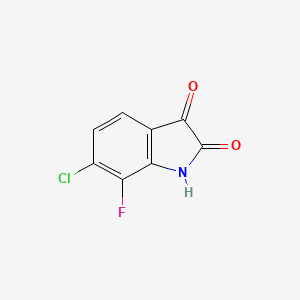
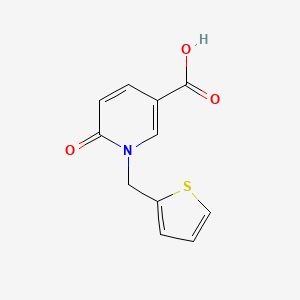
![6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazin-3-ol](/img/structure/B1489578.png)
![2-chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1489580.png)
